molecular formula C12H11N5O2 B5101148 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine

4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine

Cat. No.: B5101148
M. Wt: 257.25 g/mol
InChI Key: KUULVZYLNFPPRV-UHFFFAOYSA-N
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Description

4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine is a heterocyclic compound that features a unique structure with two fused benzoxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as solvent choice and reagent concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine is unique due to its fused benzoxadiazole rings, which provide distinct electronic and steric properties. These properties make it a valuable compound for developing new materials and bioactive molecules.

Properties

IUPAC Name

7-(4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-yl)-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-8-5-4-7(11-12(8)17-19-16-11)6-2-1-3-9-10(6)15-18-14-9/h4-6H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUULVZYLNFPPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NON=C2C1)C3=CC=C(C4=NON=C34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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